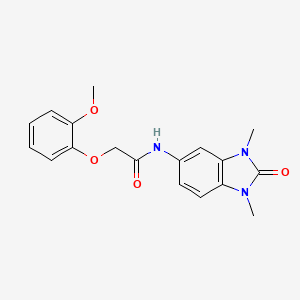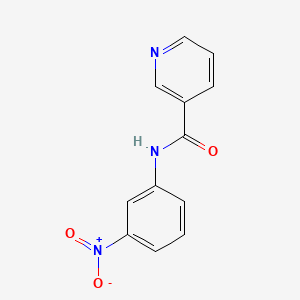![molecular formula C14H16N2O3 B5386654 1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5386654.png)
1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a synthetic organic compound characterized by its unique imidazole ring structure substituted with ethoxyphenyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with a precursor such as 4-ethoxybenzaldehyde, the imidazole ring can be formed through a condensation reaction with glyoxal and an amine, under acidic or basic conditions.
Hydroxylation and Methylation: The imidazole intermediate is then hydroxylated and methylated using appropriate reagents like methyl iodide and a base such as potassium carbonate.
Final Coupling: The final step involves coupling the imidazole derivative with ethanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Conversion to a ketone or aldehyde.
Reduction: Formation of secondary alcohols.
Substitution: Derivatives with varied functional groups replacing the ethoxy group.
Scientific Research Applications
1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole ring, which is known for binding to biological targets.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Materials Science: Application in the synthesis of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Interaction with cellular pathways related to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)ethanone: Lacks the imidazole ring and hydroxyl group, making it less versatile in biological applications.
4-ethoxybenzaldehyde: Precursor in the synthesis, lacks the imidazole ring and ethanone moiety.
Uniqueness
1-[2-(4-ethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-12-7-5-11(6-8-12)14-15-9(2)13(10(3)17)16(14)18/h5-8,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJRIKJIVTYNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5386573.png)
![N-(2-(2-fluorophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5386592.png)
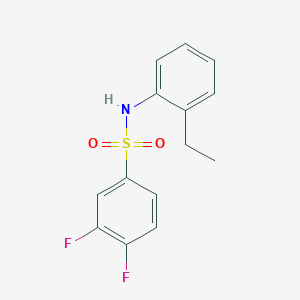
![4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide](/img/structure/B5386597.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylacrylamide](/img/structure/B5386617.png)
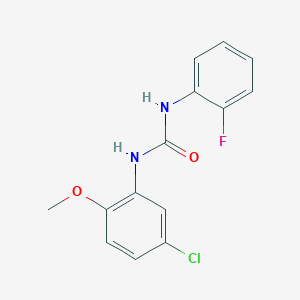
![1-(4-methylphenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-2-propen-1-one](/img/structure/B5386630.png)
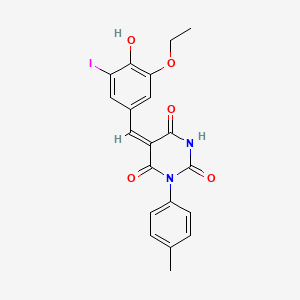
![3-methyl-N-({1-[(3-methyl-1-benzofuran-2-yl)methyl]pyrrolidin-3-yl}methyl)but-2-enamide](/img/structure/B5386637.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5386642.png)
![(1R,2S)-1-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-2-indanol](/img/structure/B5386646.png)
![2-methoxy-N-[1-(1-pyrazin-2-ylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5386652.png)
